Cas no 134296-41-6 (but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one)

but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one structure
134296-41-6 structure
Product Name:but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one
Numero CAS:134296-41-6
MF:C25H30N2O6S
MW:486.580505847931
CID:160981
PubChem ID:6442839
Update Time:2025-04-19

but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • but-2-enedioic acid
    • but-2-enedioic acid,1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one
    • KT2 230
    • 1,5-Benzothiazepine, 2,3,4,5-tetrahydro-5-(3-((2-(3-methylphenoxy)ethyl)amino)-1-oxopropyl)-, (E)-2-butenedioate (1:1)
    • 3-(3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[2-(3-methylphenoxy)ethyl]-3-oxopropan-1-amine (2E)-but-2-enedioate
    • 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one
    • 5-(3-(2-(3-Methylphenoxy)ethylamine)propionyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine
    • KT2-230
    • (E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one
    • 134296-41-6
    • but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one
    • Inchi: 1S/C21H26N2O2S.C4H4O4/c1-17-6-4-7-18(16-17)25-14-12-22-11-10-21(24)23-13-5-15-26-20-9-3-2-8-19(20)23;5-3(6)1-2-4(7)8/h2-4,6-9,16,22H,5,10-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
    • Chiave InChI: DIQDGLYESHFMOW-WLHGVMLRSA-N
    • Sorrisi: S1C2C=CC=CC=2N(C(CCNCCOC2C=CC=C(C)C=2)=O)CCC1.OC(/C=C/C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 486.182
  • Massa monoisotopica: 486.182
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 9
  • Complessità: 553
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Superficie polare topologica: 142Ų

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 601.7°Cat760mmHg
  • Punto di infiammabilità: 317.7°C

but-2-enedioic acid; 3-[2-(3-methylphenoxy)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one Letteratura correlata

Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti